1-(5-Bromo-2-methylphenyl)propan-1-ol
Description
1-(5-Bromo-2-methylphenyl)propan-1-ol is a brominated aromatic alcohol characterized by a propan-1-ol chain attached to a 5-bromo-2-methylphenyl group.
Properties
IUPAC Name |
1-(5-bromo-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLRUOEJAZHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Varied Alcohol Positions
2-(5-Bromo-2-methylphenyl)propan-2-ol
- Structure : Differs in the alcohol position (propan-2-ol vs. propan-1-ol).
- Properties : The crystal structure (reported in ) reveals tetramer formation via intermolecular O–H⋯O hydrogen bonds, influencing solubility and stability .
- Applications : Used as a key intermediate in SGLT2 inhibitors, highlighting the pharmacological relevance of brominated aromatic alcohols .
3-(5-Bromo-1H-indol-3-yl)propan-1-ol
Substituent Variations on the Aromatic Ring
1-(5-Bromo-2-fluorophenyl)propan-1-one
- Structure : Replaces the hydroxyl group with a ketone and introduces fluorine at the 2-position.
- Physicochemical Properties : Molecular formula C₉H₈BrFO (MW: 231.06 g/mol) vs. the target compound’s estimated C₁₀H₁₃BrO (MW: 229.12 g/mol). Fluorine increases electronegativity, altering reactivity and polarity .
- Safety : Classified under GHS guidelines with specific first-aid measures for inhalation and skin contact .
1-(5-Bromo-3-fluoro-2-methylphenyl)ethan-1-ol
Brominated Alcohols with Industrial Relevance
Tribromoneopentyl Alcohol (3-Bromo-2,2-bis(bromomethyl)-1-propanol)
- Structure : Branched brominated alcohol vs. aromatic systems.
- Regulatory Status : Highlighted in RoHS evaluations due to bromine content, emphasizing environmental and regulatory distinctions compared to aromatic brominated alcohols .
Data Tables for Comparative Analysis
Research Findings and Key Insights
- Synthetic Routes : Grignard reactions (e.g., ) and ketone-based condensations (e.g., ) are common for aromatic alcohols, while halogenation dominates for aliphatic brominated alcohols .
- Regulatory Considerations : Bromine content necessitates distinct handling for industrial compounds (e.g., tribromoneopentyl alcohol) compared to pharmaceutical intermediates .
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